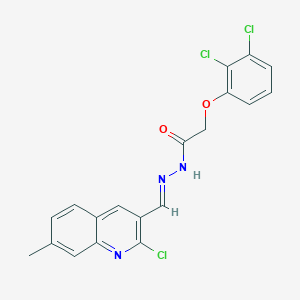
N'-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, as well as a phenoxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-chloro-7-methylquinoline, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 2,3-dichlorophenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide
- N’-((7-Methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide
- N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(phenoxy)acetohydrazide
Uniqueness
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide stands out due to the specific combination of substituents on the quinoline ring and the phenoxyacetohydrazide moiety
Properties
CAS No. |
477731-26-3 |
|---|---|
Molecular Formula |
C19H14Cl3N3O2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-(2,3-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C19H14Cl3N3O2/c1-11-5-6-12-8-13(19(22)24-15(12)7-11)9-23-25-17(26)10-27-16-4-2-3-14(20)18(16)21/h2-9H,10H2,1H3,(H,25,26)/b23-9+ |
InChI Key |
KCEWPVZQKDUKAR-NUGSKGIGSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl)Cl |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















